



Application Note: Synthesis and Pharmacokinetic Profiling of Deuterated Fezolinetant

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Compound of Interest		
Compound Name:	Faznolutamide	
Cat. No.:	B12393014	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Fezolinetant is a non-hormonal, selective neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause. [1][2] It functions by blocking the binding of neurokinin B (NKB) on neurons in the brain's thermoregulatory center, thereby modulating neuronal activity and reducing the frequency and severity of hot flashes.[3][4] Fezolinetant is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C9 and CYP2C19, to form a major, inactive metabolite, ES259564.[1][4][5]

The strategic replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium kinetic isotope effect" arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage.[6] Consequently, deuteration can lead to a slower rate of metabolism, potentially resulting in a longer drug half-life, increased systemic exposure, and a more favorable safety profile by reducing the formation of certain metabolites.[6][7]

Patents have disclosed that deuteration of the methyl group on the thiadiazole moiety of fezolinetant (d3-fezolinetant) improves the in vivo half-life and provides an improved



cytochrome P450 (CYP) profile, particularly for isoforms CYP2C9 and CYP2C19.[8][9][10] For example, the half-life of deuterated fezolinetant was increased by a factor of two in castrated monkeys compared to the non-deuterated parent compound.[8][9] This application note provides a detailed protocol for the synthesis of d3-fezolinetant and outlines a workflow for comparative pharmacokinetic studies.

Pharmacokinetic Profile of Fezolinetant

Understanding the baseline pharmacokinetics of the parent compound is essential for evaluating the impact of deuteration.

Table 1: Pharmacokinetic Parameters of Fezolinetant (Non-Deuterated) in Healthy Women

Parameter	Value	Reference
Mechanism of Action	Neurokinin 3 (NK3) Receptor Antagonist	[3]
Time to Max. Concentration (Tmax)	1.5 (1 to 4) hours	[3]
Plasma Protein Binding	51%	[3][11]
Apparent Volume of Distribution (Vz/F)	189 L	[3][11]
Effective Half-Life (t1/2)	9.6 hours	[3]
Apparent Clearance (CL/F)	10.8 L/h	[3]
Primary Metabolism	CYP1A2 (>80%), CYP2C9, CYP2C19	[3][4]

| Excretion | 76.9% in urine (1.1% unchanged), 14.7% in feces (0.1% unchanged) |[3][4] |

Deuteration is intended to slow the metabolism, thereby altering key PK parameters.

Table 2: Reported Pharmacokinetic Comparison of Fezolinetant vs. d3-Fezolinetant



Compound	Key Pharmacokinetic Improvement	Reference
d3-Fezolinetant	In vivo half-life increased by a factor of 2 (in castrated monkeys)	[9][10]

| d3-Fezolinetant | Improved CYP profile, especially on isoforms CYP2C9 and CYP2C19 |[9] [10] |

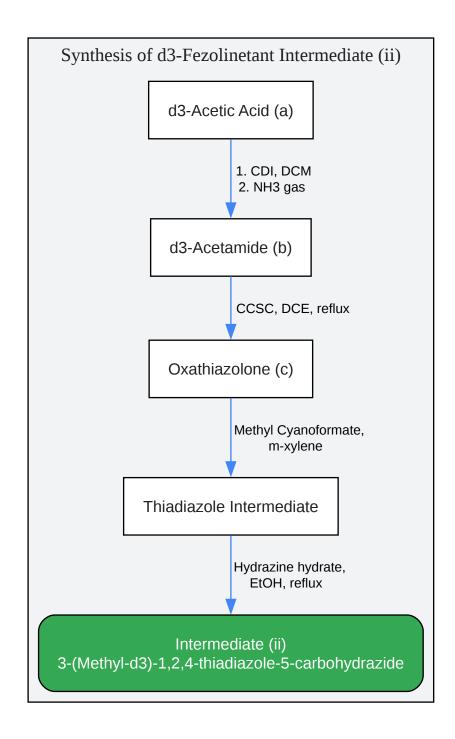
Experimental Protocols

Protocol 1: Synthesis of (R)-(4-fluorophenyl)-(8-methyl-3-(3-(methyl-d3)-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1][3] [12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone (d3-Fezolinetant)

This synthesis is adapted from published patent literature and involves the preparation of a key deuterated intermediate followed by coupling to the core structure.[8][9][10]

Part A: Synthesis of Key Intermediate 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)





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Caption: Synthetic pathway for the key deuterated intermediate (ii).

Step 1: Formation of d3-Acetamide (b)

• To a solution of d3-acetic acid (a) (10 g) in dichloromethane (DCM, 100 mL), add 1,1'-carbonyldiimidazole (CDI) (25.3 g).



- Stir the mixture at room temperature for 30 minutes.
- Cool the reaction mixture to 0-5 °C and bubble ammonia gas through it for 40 minutes.
- After the reaction is complete, stop the bubbling, filter the mixture, and evaporate the filtrate under reduced pressure.
- Purify the crude product by flash chromatography on silica to yield d3-acetamide (b).[8][9]

Step 2: Formation of Oxathiazolone (c)

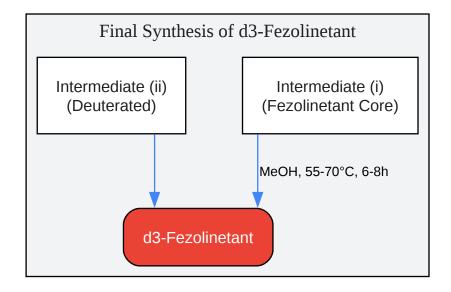
- Combine d3-acetamide (b) (3.3 g) and chlorocarbonylsulfenyl chloride (CCSC) (8.4 g) in 1,2-dichloroethane (63 mL).
- Reflux the mixture for 4.5 hours.
- Remove the volatile components under reduced pressure to obtain the oxathiazolone (c) product as a yellow oil.[8][9]

Step 3: Formation of 3-(Methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii)

- To the oxathiazolone (c) (6.6 g) in m-xylene (231 mL), add methyl cyanoformate (14.70 g).
- Heat the reaction mixture, which will result in an intermediate thiadiazole compound.
- Treat this intermediate with hydrazine hydrate in ethanol and reflux to yield the final intermediate, 3-(methyl-d3)-1,2,4-thiadiazole-5-carbohydrazide (ii).[8]

Part B: Synthesis of d3-Fezolinetant





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Caption: Final coupling step to produce d3-Fezolinetant.

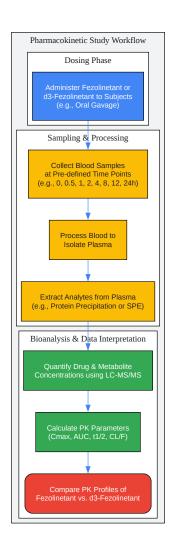
Step 4: Coupling Reaction

- Prepare Intermediate (i), (R)-(4-fluorophenyl)(8-methyl-5,6-dihydro-[1][3][12]trizolo[4,3-a]pyrazin-7(8H)-yl)methanone, as described in patent WO2014/154895.[8][9]
- Combine Intermediate (ii) (490 mg, 3.04 mmol) and Intermediate (i) (1.0 g, 2.97 mmol) in methanol (MeOH).
- Stir the reaction mixture at a temperature between 55°C and 70°C for 6 to 8 hours.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Upon completion, purify the product using standard chromatographic techniques to yield d3fezolinetant.[8][9]

Protocol 2: Workflow for a Comparative Pharmacokinetic Study

This protocol outlines the general steps to compare the pharmacokinetic profiles of fezolinetant and d3-fezolinetant in a suitable animal model or human subjects.





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Caption: Workflow for a typical preclinical or clinical pharmacokinetic study.

Methodology

- Subject Groups: Divide subjects (e.g., rodents, non-human primates, or human volunteers)
 into two groups: one receiving fezolinetant and the other receiving d3-fezolinetant. A
 crossover design can also be employed.
- Dosing: Administer a single oral dose of the respective compound at a pre-determined concentration (e.g., 30 mg).[5]
- Blood Sampling: Collect blood samples into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points post-dose (e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72



hours).

- Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalytical Method:
 - Develop and validate a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of the parent drug (fezolinetant or d3-fezolinetant) and its major metabolite, ES259564.
 - Use stable isotope-labeled internal standards (e.g., [¹³C, ²H]-labeled fezolinetant) to ensure accurate quantification.
 - Sample preparation typically involves protein precipitation with acetonitrile followed by centrifugation.
- Pharmacokinetic Analysis:
 - Use the plasma concentration-time data to perform a non-compartmental analysis (NCA)
 using software such as Phoenix WinNonlin.
 - Calculate key pharmacokinetic parameters, including Cmax (maximum concentration),
 AUC (area under the curve), t1/2 (half-life), and CL/F (apparent clearance).
- Data Comparison: Statistically compare the pharmacokinetic parameters between the fezolinetant and d3-fezolinetant groups to determine the effect of deuteration on the drug's disposition.

Conclusion

The synthesis of deuterated fezolinetant offers a valuable tool for investigating the impact of the kinetic isotope effect on drug metabolism and pharmacokinetics. The provided synthetic protocol enables the preparation of d3-fezolinetant for use in preclinical and clinical studies. By following the outlined pharmacokinetic workflow, researchers can effectively quantify the benefits of deuteration, such as extended half-life and altered metabolic pathways, which are critical for the development of drugs with improved therapeutic profiles.



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